6-(4-Bromophenyl)pyrimidin-4-amine
Overview
Description
6-(4-Bromophenyl)pyrimidin-4-amine is a chemical compound with potential applications in various fields . It is an impurity of Macitentan, a dual orally active endothelin receptor antagonist used for pulmonary arterial hypertension .
Synthesis Analysis
A series of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives has been synthesized by Claisen-Schmidt condensation . The chemical structures were confirmed by FT-IR, 1H/13C-NMR spectral and elemental analyses .Molecular Structure Analysis
The molecular weight of this compound is 250.1 . The IUPAC name is 6-(4-bromophenyl)-4-pyrimidinamine and the InChI key is ZOGRTDGYJBJLFH-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives involves Claisen-Schmidt condensation . More research is needed to fully understand the chemical reactions involving this compound.It has a molecular weight of 250.1 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Scientific Research Applications
Quantum Chemical Characterization
Research by Traoré et al. (2017) focused on the hydrogen bonding sites within pyrimidine compounds derivatives, including 4-(4-bromophenyl)-6-(furan-2-yl) pyrimidin-2-amine. Quantum chemistry methods identified major hydrogen bonding sites in the pyrimidine nucleus, highlighting the compound's potential for molecular interaction studies and material science applications Traoré et al., 2017.
Antimicrobial Coatings
El‐Wahab et al. (2015) synthesized heterocyclic compounds, including those based on pyrimidine derivatives, for antimicrobial coatings. These compounds were incorporated into polyurethane varnishes and printing ink pastes, showing significant antimicrobial effects. This research underscores the potential of 6-(4-Bromophenyl)pyrimidin-4-amine derivatives in developing surface coatings with antimicrobial properties El‐Wahab et al., 2015.
Pharmaceutical Intermediates
Hou et al. (2016) established a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in synthesizing various pharmaceutical compounds. This study exemplifies the role of this compound derivatives in synthesizing biologically active molecules, showcasing their importance in medicinal chemistry Hou et al., 2016.
Kinase Inhibition
Deau et al. (2013) described the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, including structures related to this compound. These compounds exhibited potent inhibition of Ser/Thr kinases, highlighting their potential as therapeutic agents in treating diseases related to kinase dysregulation Deau et al., 2013.
Materials Science
Murugavel et al. (2014) synthesized and characterized 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine for its crystal structure and conducted DFT studies. The research provided insights into the electronic structure and thermodynamic properties, suggesting applications in material science and electronic devices Murugavel et al., 2014.
Safety and Hazards
Mechanism of Action
- AURKA is a serine/threonine kinase involved in cell cycle regulation, particularly during mitosis. It plays a crucial role in centrosome maturation, spindle assembly, and chromosome segregation .
- Specifically, it reduces phosphorylation of AURKA at Thr283, affecting downstream signaling pathways .
- It triggers caspase-mediated apoptotic cell death by cleaving caspase-3, caspase-7, and poly (ADP-ribose) polymerase (PARP) .
- Cellular effects include altered mitotic spindle formation, centrosome abnormalities, and impaired chromosome segregation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
- The compound is orally available and can be absorbed from the gastrointestinal tract. It likely distributes throughout the body, reaching target tissues. Metabolism occurs primarily in the liver. Elimination is mainly through urine and feces. The compound’s properties influence its bioavailability, affecting its therapeutic efficacy .
Result of Action
Action Environment
Properties
IUPAC Name |
6-(4-bromophenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRTDGYJBJLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249411-11-7 | |
Record name | 6-(4-bromophenyl)pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.